4'-Benzyloxy-6-nitro-biphenyl-2-ol
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Overview
Description
4’-Benzyloxy-6-nitro-biphenyl-2-ol is a chemical compound with the following structural formula:
C19H15NO4
It belongs to the class of biphenyl derivatives, where two phenyl rings are connected by a central carbon-carbon bond. The compound contains a hydroxy group (OH) and a nitro group (NO2) attached to different positions on the biphenyl backbone.
Preparation Methods
Synthetic Routes:
-
Benzylation of Phenol:
- The synthesis typically starts with the benzylation of phenol using benzyl chloride or benzyl bromide. This reaction introduces the benzyloxy group (C6H5CH2O-) onto the phenol ring.
- The reaction is carried out under basic conditions (usually with a strong base like sodium hydroxide) to facilitate nucleophilic substitution.
- The product is 4’-benzyloxyphenol.
-
Nitration:
- The next step involves nitration of 4’-benzyloxyphenol. Nitric acid (HNO3) and sulfuric acid (H2SO4) are commonly used as the nitrating agents.
- The nitro group (-NO2) is introduced at the para position (position 6) of the phenyl ring.
- The resulting compound is 4’-benzyloxy-6-nitrophenol.
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Reduction to Biphenyl-2-ol:
- Finally, the reduction of the nitro group is carried out using a reducing agent (such as zinc in dilute mineral acid or sodium sulfide in ammonium hydroxide).
- The product is 4’-benzyloxy-6-nitro-biphenyl-2-ol.
Industrial Production:
The industrial-scale synthesis of this compound involves optimization of the above steps for efficiency, yield, and safety.
Chemical Reactions Analysis
4’-Benzyloxy-6-nitro-biphenyl-2-ol can undergo several reactions:
Reduction: The nitro group can be reduced to an amino group (-NH2) using various reducing agents.
Oxidation: The hydroxy group can be oxidized to a carbonyl group (e.g., ketone or aldehyde).
Substitution: The benzyloxy group can be replaced by other functional groups (e.g., halogens, alkyl groups) via nucleophilic aromatic substitution.
Common reagents and conditions depend on the specific transformation.
Scientific Research Applications
4’-Benzyloxy-6-nitro-biphenyl-2-ol finds applications in:
Organic Synthesis: As an intermediate for the synthesis of more complex molecules.
Materials Science: For designing functional materials.
Medicinal Chemistry: As a scaffold for drug development.
Mechanism of Action
The compound’s mechanism of action depends on its specific application. For instance:
- In drug development, it may interact with specific molecular targets (e.g., enzymes, receptors) to exert therapeutic effects.
- In materials science, it could influence properties like solubility, stability, or electronic behavior.
Comparison with Similar Compounds
4’-Benzyloxy-6-nitro-biphenyl-2-ol’s uniqueness lies in its combination of benzyloxy and nitro groups. Similar compounds include other biphenyl derivatives, but their substitution patterns differ.
Remember that this compound’s properties and applications are context-dependent, and further research is essential for a comprehensive understanding
Properties
Molecular Formula |
C19H15NO4 |
---|---|
Molecular Weight |
321.3 g/mol |
IUPAC Name |
3-nitro-2-(4-phenylmethoxyphenyl)phenol |
InChI |
InChI=1S/C19H15NO4/c21-18-8-4-7-17(20(22)23)19(18)15-9-11-16(12-10-15)24-13-14-5-2-1-3-6-14/h1-12,21H,13H2 |
InChI Key |
WUZBJBRSKNHZJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=C(C=CC=C3O)[N+](=O)[O-] |
Origin of Product |
United States |
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